2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-

Description

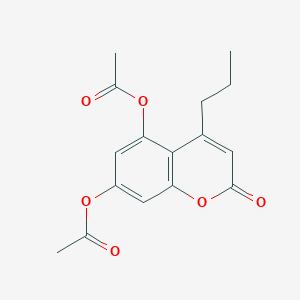

2H-1-Benzopyran-2-one (coumarin) derivatives are a class of heterocyclic compounds with diverse biological and pharmacological activities. The target compound, 5,7-bis(acetyloxy)-4-propylcoumarin, features acetyloxy groups at positions 5 and 7 and a propyl substituent at position 4. These modifications influence its physicochemical properties, such as lipophilicity, stability, and bioavailability.

Properties

IUPAC Name |

(5-acetyloxy-2-oxo-4-propylchromen-7-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-4-5-11-6-15(19)22-14-8-12(20-9(2)17)7-13(16(11)14)21-10(3)18/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUPQTUDITZOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)OC2=C1C(=CC(=C2)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357612 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101169-75-9 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- typically involves the acetylation of the corresponding hydroxybenzopyran derivative. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced form.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy groups under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzopyran structure with two acetoxy groups at the 5 and 7 positions and a propyl group at the 4 position. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Anticancer Activity

Research has shown that benzopyran derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have highlighted the effectiveness of benzopyran-4-one derivatives in inhibiting the growth of multi-drug resistant cancer cells. The compound's IC50 values indicate its potency; for example, certain derivatives demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity toward normal cell lines like HEK-293 .

Anti-inflammatory Effects

Benzopyran derivatives have been identified as potential anti-inflammatory agents. Their ability to modulate inflammatory pathways makes them candidates for developing treatments for inflammatory diseases. The structural characteristics of these compounds allow them to interact with specific molecular targets involved in inflammation .

Antimicrobial Properties

The antimicrobial activity of benzopyran derivatives has been documented, indicating their potential as agents against various bacterial and fungal infections. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Case Study 1: Antiproliferative Activity Against Cancer Cell Lines

A series of hybrid compounds based on benzopyran-4-one were synthesized and tested for their antiproliferative activity against several human cancer cell lines, including leukemia (CCRF-CEM), ovarian (SKOV-3), breast (MDA-MB-231), prostate (PC-3), and renal carcinoma (iSLK). Among the tested compounds, certain derivatives exhibited selective cytotoxicity with higher efficacy compared to standard anticancer drugs like doxorubicin .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5a | MDA-MB-231 | 5.2 |

| 5b | SKOV-3 | 10.0 |

| 5c | PC-3 | 15.0 |

| Doxorubicin | MDA-MB-231 | 5.0 |

Case Study 2: Anti-inflammatory Activity

Research has explored the anti-inflammatory properties of benzopyran derivatives in cellular assays. These studies demonstrated that certain compounds could significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages, suggesting their potential use in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- involves its interaction with specific molecular targets and pathways. The acetyloxy groups may enhance its ability to interact with enzymes or receptors, leading to various biological effects. The propyl group at the 4 position may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table summarizes key structural and molecular differences between the target compound and related coumarin derivatives:

Key Observations:

- Substituent Effects: Propyl vs. Acetyloxy vs. Benzoyloxy: Acetyloxy groups (target) are less sterically bulky and more electron-withdrawing than benzoyloxy groups (), which may alter reactivity in nucleophilic substitution or photochemical reactions . Isopentenyloxy vs. Acetyloxy: The isopentenyloxy groups in ’s compound contribute to higher molecular weight and lipophilicity, which could enhance antimicrobial activity but reduce aqueous solubility compared to acetyloxy substituents .

Biological Activity

2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl-, also known as a coumarin derivative, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. Coumarins are a class of compounds known for their potential therapeutic effects, including anticancer, antioxidant, and antimicrobial properties. This article aims to explore the biological activity of this specific coumarin derivative through various studies and findings.

Chemical Structure and Properties

The molecular formula of 2H-1-Benzopyran-2-one, 5,7-bis(acetyloxy)-4-propyl- is with a molar mass of approximately 250.25 g/mol. The structure features a benzopyran core with two acetoxy groups at positions 5 and 7, and a propyl group at position 4.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including the one in focus. The compound has shown efficacy against various cancer cell lines, particularly breast cancer cells.

- Mechanism of Action : The anticancer activity is attributed to the ability of coumarins to induce apoptosis (programmed cell death) and inhibit cell proliferation. For instance, in MCF-7 breast cancer cells, coumarin derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis through upregulation of pro-apoptotic genes like caspase-3 and downregulation of anti-apoptotic genes like Bcl-2 .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2H-1-Benzopyran-2-one | MCF-7 | 10.31 | Apoptosis induction |

| Auraptene | MCF-7 | 61.3 | Apoptosis via caspase activation |

| Farnesiferol B | MCF-7 | 42.1 | P-glycoprotein inhibition |

Antioxidant Activity

Coumarins are also recognized for their antioxidant properties. The antioxidant capacity of 2H-1-Benzopyran-2-one can be assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Preliminary findings suggest that this compound exhibits significant radical scavenging activity, contributing to its potential in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of coumarin derivatives has been documented in several studies. The compound's ability to inhibit bacterial growth makes it a candidate for further investigation in the development of antimicrobial agents. Research indicates that coumarins can disrupt bacterial cell membranes and interfere with metabolic processes .

Case Studies

-

Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of various coumarin derivatives on breast cancer cell lines. The results indicated that 2H-1-Benzopyran-2-one significantly reduced cell viability in MCF-7 cells, with an IC50 value indicating potent anticancer activity . -

Antioxidant Potential Assessment :

In another study assessing the antioxidant capabilities of several coumarins, 2H-1-Benzopyran-2-one demonstrated substantial DPPH radical scavenging activity compared to standard antioxidants like ascorbic acid . -

Exploration of Antimicrobial Properties :

A comprehensive analysis revealed that coumarin derivatives exhibited varying degrees of antimicrobial activity against both gram-positive and gram-negative bacteria. The study highlighted that modifications in the coumarin structure could enhance antimicrobial potency .

Q & A

Q. What are the recommended synthetic routes for 5,7-bis(acetyloxy)-4-propyl-2H-1-benzopyran-2-one?

Methodological Answer: The synthesis typically involves esterification of hydroxyl groups and functionalization of the benzopyran core . For example:

- Esterification : Acetylation of hydroxyl groups at positions 5 and 7 using acetic anhydride or acetyl chloride under acidic or basic conditions. This mirrors methods used for similar compounds (e.g., synthesis of (2S)-5,7-bis(acetyloxy) derivatives via esterification .

- Core Modification : Introducing the propyl group at position 4 can be achieved via alkylation or substitution reactions. Bromination of a methyl group (e.g., using N-bromosuccinimide and AIBN in CCl₄, as in the synthesis of 7-acetyloxy-4-bromomethyl derivatives) followed by nucleophilic substitution with a propyl Grignard reagent is a plausible route .

- Purification : Recrystallization (e.g., from ethyl acetate) and vacuum distillation are common for isolating intermediates .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm acetyloxy (δ ~2.3 ppm for CH₃ in acetyl) and propyl (δ ~0.9–1.6 ppm for CH₂/CH₃) substituents. Compare with spectral data from structurally analogous coumarins .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS to verify molecular weight (e.g., C₁₆H₁₆O₆, expected m/z ~304.1) and fragmentation patterns .

- Chromatography : HPLC or TLC to assess purity, especially after recrystallization .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particulates are generated .

- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust .

- Emergency Measures : For skin/eye contact, rinse immediately with water for ≥15 minutes. For ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How do the acetyloxy and propyl substituents influence electronic properties and reactivity?

Methodological Answer:

- Electronic Effects :

- Acetyloxy groups are electron-withdrawing via induction, reducing electron density on the benzopyran ring and potentially altering UV absorption (e.g., bathochromic shifts in fluorescence studies) .

- The propyl group is electron-donating , which may stabilize intermediates in electrophilic substitution reactions.

- Reactivity :

- The acetyloxy groups can undergo hydrolysis under acidic/basic conditions to regenerate hydroxyl groups, enabling prodrug strategies .

- The propyl chain may enhance lipophilicity, affecting solubility and bioactivity. Use logP calculations (e.g., XLogP3) or experimental partitioning (octanol-water) to quantify .

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Methodological Answer:

- Experimental Design :

- Mechanistic Studies :

Q. What strategies optimize nanoparticle delivery systems for this compound?

Methodological Answer:

- Encapsulation : Use PLGA nanoparticles (as in studies with analogous flavanones) to enhance bioavailability. Optimize parameters:

- Targeting : Functionalize nanoparticles with ligands (e.g., folate) to improve cancer cell specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported stability or decomposition products?

Methodological Answer:

- Condition Screening : Test stability under varying pH, temperature, and light exposure. For example, accelerated degradation studies (40°C/75% RH) can identify decomposition pathways .

- Analytical Triangulation : Use complementary techniques (e.g., LC-MS, NMR) to detect trace impurities or byproducts. Compare with databases (e.g., NIST Chemistry WebBook) .

- Computational Modeling : Apply DFT calculations to predict degradation intermediates (e.g., hydrolysis of acetyloxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.